9-(Benzyloxy)-9H-purin-6-amine is a purine derivative characterized by the presence of a benzyloxy group at the 9-position and an amine group at the 6-position of the purine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to nucleic acid interactions and enzyme modulation.
The compound can be synthesized through various organic chemistry methods, which often involve multi-step reactions starting from simpler purine derivatives. The synthesis typically requires specific reagents and conditions to achieve high purity and yield.
9-(Benzyloxy)-9H-purin-6-amine belongs to the class of purine analogs. Purines are fundamental components in biochemistry, serving as building blocks for nucleotides, which in turn are essential for DNA and RNA synthesis. This compound is classified as a heterocyclic aromatic organic compound due to its nitrogen-containing ring structure.
The synthesis of 9-(Benzyloxy)-9H-purin-6-amine generally involves several steps, including:
Common synthetic routes may include:
The molecular formula of 9-(Benzyloxy)-9H-purin-6-amine is . It features a purine core with a benzyloxy substituent at the 9-position and an amino group at the 6-position.
The structural representation can be visualized using various chemical drawing software or databases.
9-(Benzyloxy)-9H-purin-6-amine can undergo various chemical transformations, including:
Reagents commonly used in these reactions include:
The mechanism of action of 9-(Benzyloxy)-9H-purin-6-amine involves its interaction with biological targets such as enzymes and nucleic acids. The compound may modulate enzyme activity or influence nucleic acid structures, leading to alterations in cellular processes.
Research indicates that purine analogs like this compound can affect signaling pathways and gene expression, potentially offering therapeutic benefits in various diseases, including cancer.
Key chemical properties include:
Relevant data from spectral analysis (e.g., NMR, IR) can provide insights into structural characteristics and functional group identification.
9-(Benzyloxy)-9H-purin-6-amine has several applications in scientific research:
The ongoing research into this compound highlights its versatility and importance in various scientific domains, particularly in drug discovery and development.
Purine derivatives have served as foundational scaffolds in medicinal chemistry since the mid-20th century, primarily due to their structural resemblance to endogenous adenosine and guanine nucleotides. The prototypical xanthine derivatives caffeine and theophylline demonstrated early that purine modulation exerts profound physiological effects, though through non-selective adenosine receptor antagonism [8]. This prompted systematic exploration of substituted purines to enhance receptor specificity and drug-like properties. The compound 9-(Benzyloxy)-9H-purin-6-amine (CAS 61193-37-1) emerged in the 1970s–1980s amid efforts to optimize purine core substitutions for improved pharmacokinetics and target engagement [1]. Its design reflects strategic advances in purine chemistry: retention of the 6-amino group (critical for hydrogen bonding with receptors) paired with a 9-benzyloxy moiety to confer metabolic stability and membrane permeability [3]. Subsequent decades saw this scaffold evolve into specialized derivatives targeting kinase and adenosine receptor pathways, cementing its role as a versatile pharmacophore in oncology, virology, and immunology research [1] [4].
Table 1: Key Milestones in Purine-Based Drug Development
Time Period | Development Focus | Representative Agents | Therapeutic Application |
---|---|---|---|
1950s–1970s | Methylxanthines | Theophylline, Caffeine | Asthma, Stimulation |
1980s–1990s | 6-Amino purines | 9-(Benzyloxy)-9H-purin-6-amine analogs | Antiviral intermediates |
2000s–Present | 2,6,9-Trisubstituted purines | O6-(R)-roscovitine, Istradefylline | Kinase inhibition, Parkinson’s |
The molecular architecture of 9-(Benzyloxy)-9H-purin-6-amine (C₁₂H₁₁N₅O, MW 241.25 g/mol) features two strategically positioned substituents that define its biochemical behavior [1]:
6-Amino Group (-NH₂): This conserved moiety enables critical hydrogen-bonding interactions with biological targets. It mimics the exocyclic amino group of adenosine, allowing competitive engagement with adenosine-binding pockets in receptors and kinases. The group’s electron-donating properties also enhance π-stacking within hydrophobic binding sites, as confirmed by crystallographic studies of purine-protein complexes [3] [5]. Thermodynamic analyses reveal its contribution to binding entropy (-ΔG ≈ 8.2 kcal/mol) through desolvation effects upon target recognition.
9-Benzyloxy Moiety (-OCH₂C₆H₅): This aromatic ether substitution disrupts planarity, introducing steric bulk that dictates receptor subtype selectivity. Compared to unsubstituted or alkyl-substituted purines, it elevates logP (experimental value ≈2.1), enhancing membrane permeability [1]. The benzyl group’s rotatable bonds (χ₁: C₉-O-C; χ₂: O-C-Cₚₕₑₙyₗ) adopt dihedral angles of 82°–89° relative to the purine plane, optimizing hydrophobic enclosure in protein cavities [5] [7]. This substitution also confers metabolic stability by shielding the N⁹ position from oxidative dealkylation, extending plasma half-life in preclinical models.
Table 2: Impact of Purine Ring Substitutions on Physicochemical Properties
Substitution Pattern | logP | Aqueous Solubility (μg/mL) | Key Biological Effects |
---|---|---|---|
9-Hydroxy (Hypoxanthine) | -0.3 | >10,000 | High polarity, limited membrane permeation |
9-Methyl | 0.8 | 1,200 | Moderate lipophilicity; susceptible to metabolism |
9-Benzyloxy | 2.1 | <50 | Enhanced bioavailability; kinase/receptor affinity |
6-Chloro-9-benzyloxy | 2.9 | <10 | Electrophilic site for nucleophilic displacement |
6-Amino-9-benzyloxy | 1.7 | ~80 | Hydrogen bonding capacity; target recognition |
Synthetic routes to 9-(Benzyloxy)-9H-purin-6-amine typically involve nucleophilic displacement or Mitsunobu coupling. In one approach, 6-chloropurine undergoes O⁹-benzylation using benzyl alcohol/DEAD, followed by amination with ammonia at 100°C (yield: 72–78%) [1]. Modern adaptations employ flow chemistry, achieving 85% yield in 30 minutes via continuous processing [1] [9].
9-(Benzyloxy)-9H-purin-6-amine and its derivatives exhibit nuanced interactions with purinergic signaling, particularly through adenosine receptors (ARs). The A₂A adenosine receptor (A₂A adenosine receptor) is a primary target, where this scaffold acts as a competitive antagonist. Biochemical assays demonstrate inhibition constants (Kᵢ) in the low micromolar range (0.35–1.1 μM) for early derivatives, attributable to the benzyloxy group’s occlusion of the orthosteric site [4] [5]. Structure-activity relationship (Structure-Activity Relationship) studies reveal that:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: